17-trans Prostaglandin E3

Description

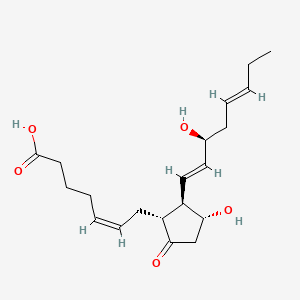

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOMORHDRONZRN-YYFRSVFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

17-trans Prostaglandin E3: A Technical Overview

CAS Number: 210979-33-2

This technical guide provides a comprehensive overview of 17-trans Prostaglandin E3, a notable isomer of Prostaglandin E3 (PGE3). Due to a scarcity of published research on the specific biological activities of the 17-trans isomer, this document will also draw upon the extensive research conducted on PGE3 to provide a broader context for its potential biological significance and pathways of action. This approach is intended to offer valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Key physicochemical data for 17-trans Prostaglandin E3 are summarized below, providing a foundation for experimental design and analysis.

| Property | Value | Source |

| CAS Number | 210979-33-2 | [1][2] |

| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [1] |

| Molecular Formula | C20H30O5 | [1][2] |

| Formula Weight | 350.5 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Formulation | A solution in methyl acetate | [1] |

| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >5 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Biological Context and Activity

17-trans Prostaglandin E3 is an isomer of PGE3 that could theoretically be produced from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[1] While one source indicates there are no published reports on the biological activity of this specific compound, another suggests it stimulates Nurr1-dependent transcriptional activity, indicating potential applications in cancer and autoimmune disease research.

Given the limited direct data, the biological activities of the more extensively studied Prostaglandin E3 (PGE3) are presented here as a potential analogue. PGE3 is derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is known to possess anti-inflammatory and anti-proliferative properties.[3][4]

Anti-inflammatory and Anti-tumor Effects of PGE3

PGE3 has been shown to exert anti-inflammatory and anti-tumor effects, often in contrast to the pro-inflammatory and pro-tumorigenic actions of Prostaglandin E2 (PGE2).[1] It can inhibit the proliferation of cancer cells and modulate immune responses.[1][4] Specifically, PGE3 has been observed to suppress the polarization of tumor-associated M2 macrophages (TAMs), which are known to promote tumor growth.[4] This effect is mediated through the regulation of protein kinase A (PKA) expression and activation.[4]

Signaling Pathways

The signaling pathways of prostaglandins (B1171923) are complex and receptor-dependent. While the specific pathways for 17-trans PGE3 are not elucidated, the pathways for the closely related PGE3 are well-documented and likely share similarities. PGE3, like other prostaglandins, exerts its effects by binding to specific G-protein coupled receptors, known as EP receptors.

The following diagram illustrates the proposed signaling pathway for PGE3 in the modulation of macrophage polarization, a key process in inflammation and cancer.

Caption: Proposed signaling pathway of PGE3 in modulating macrophage polarization.

Experimental Protocols

Macrophage Polarization Assay

This protocol is designed to assess the effect of a compound on the polarization of macrophages, a critical aspect of its immunomodulatory potential.

Caption: A generalized workflow for studying the effects of 17-trans PGE3 on macrophage polarization.

Conclusion

While direct research on 17-trans Prostaglandin E3 is limited, its structural similarity to Prostaglandin E3 suggests it may hold significant, and potentially analogous, biological activities. The anti-inflammatory and anti-tumorigenic properties of PGE3, particularly its ability to modulate macrophage polarization, provide a strong rationale for further investigation into the 17-trans isomer. The information and protocols outlined in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and related compounds. Future studies are warranted to elucidate the specific signaling pathways and biological functions of 17-trans Prostaglandin E3.

References

- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 802-31-3: PGE3 | CymitQuimica [cymitquimica.com]

- 4. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 17-trans Prostaglandin E3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E3 (PGE3) is a member of the eicosanoid family of signaling molecules derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The 17-trans isomer of PGE3 is a theoretical metabolite that may arise from the cyclooxygenase (COX) pathway metabolism of dietary trans-fatty acids. While the canonical biosynthesis of prostaglandins (B1171923) is well-documented, the specific pathway leading to 17-trans PGE3 is not extensively characterized. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of 17-trans PGE3, drawing parallels from the established synthesis of other prostaglandins. It includes detailed hypothetical experimental protocols for its investigation and quantification, summarizes potential quantitative data in structured tables, and presents key pathways and workflows as diagrams for enhanced clarity. This document serves as a foundational resource for researchers aiming to elucidate the formation and potential biological significance of this understudied prostaglandin isomer.

Introduction

Prostaglandins are lipid autacoids derived from 20-carbon polyunsaturated fatty acids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular homeostasis.[1] Prostaglandin E3 (PGE3) is synthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid abundant in marine oils. The general pathway for prostaglandin synthesis involves the sequential action of phospholipases, cyclooxygenases (COX), and specific prostaglandin synthases.[1]

The focus of this guide, 17-trans Prostaglandin E3, is an isomer of PGE3. It is postulated that the presence of a trans double bond at the 17th carbon position originates from the metabolism of dietary trans fatty acids.[2] While the biological activity of 17-trans PGE3 remains uncharacterized, its potential formation warrants investigation, particularly in the context of diets rich in trans fats. This document outlines the core theoretical principles and practical methodologies to study its biosynthesis.

Hypothesized Biosynthetic Pathway of 17-trans Prostaglandin E3

The biosynthesis of 17-trans PGE3 is proposed to follow the general three-step prostaglandin synthesis pathway, with the key difference being the initial substrate.

Step 1: Liberation of 17-trans-Eicosapentaenoic Acid

The process is initiated by the release of a 17-trans isomer of eicosapentaenoic acid from the sn-2 position of membrane phospholipids. This release is catalyzed by phospholipase A2 (cPLA₂ or sPLA₂). The 17-trans-EPA would likely be incorporated into cell membranes from dietary sources of trans fatty acids.

Step 2: Conversion to Prostaglandin H3 (PGH3) Isomer

The free 17-trans-EPA is then converted to an endoperoxide intermediate, a 17-trans isomer of Prostaglandin H3 (PGH3), by the action of cyclooxygenase enzymes (COX-1 or COX-2).[1] Both COX-1 and COX-2 are bifunctional enzymes possessing both cyclooxygenase and peroxidase activities.[3]

Step 3: Isomerization to 17-trans Prostaglandin E3

Finally, the 17-trans-PGH3 intermediate is isomerized to 17-trans PGE3 by a Prostaglandin E synthase (PGES). There are several isoforms of PGES, including microsomal prostaglandin E synthase-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES).[4] It is plausible that one or more of these synthases can act on the 17-trans-PGH3 substrate.

Caption: Hypothesized biosynthetic pathway of 17-trans Prostaglandin E3.

Regulation of Prostaglandin E Synthase Expression

The expression of Prostaglandin E synthases, particularly mPGES-1 which is often co-regulated with COX-2, is influenced by various signaling pathways. Understanding this regulation is key to identifying cellular contexts where 17-trans PGE3 might be produced. Pro-inflammatory stimuli such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα) are known to upregulate mPGES-1 expression.[5] Key signaling pathways implicated in PGES regulation include:

-

MAPK Pathway: The p38 MAP kinase pathway has been shown to be involved in the cytokine-induced production of PGE2, although its direct effect on mPGES-1 expression can be cell-type dependent.[5]

-

NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammatory responses and has been linked to the expression of both COX-2 and mPGES-1.

-

Feedback Loops: Prostaglandins themselves can create positive feedback loops; for instance, PGE2 has been shown to induce mPGES-1 expression.[5]

Caption: Key signaling pathways regulating mPGES-1 expression.

Quantitative Data Summary

As there is no specific quantitative data available for the biosynthesis of 17-trans PGE3, the following tables provide a template for the types of data that should be collected during its investigation, with example values drawn from studies on related prostaglandins.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| COX-2 | 17-trans-EPA | 5 - 15 | 100 - 500 | To be determined |

| mPGES-1 | 17-trans-PGH3 | 1 - 10 | 50 - 200 | To be determined |

Table 2: Example Cellular Production of Prostaglandins

| Cell Type | Stimulus | 17-trans PGE3 (pg/10⁶ cells) | PGE3 (pg/10⁶ cells) | Reference |

| Macrophages | LPS | To be determined | 50 - 200 | To be determined |

| Endothelial Cells | IL-1β | To be determined | 20 - 100 | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biosynthesis of 17-trans PGE3.

In Vitro Biosynthesis Assay

Objective: To determine if recombinant COX and PGES enzymes can convert 17-trans-EPA into 17-trans-PGE3.

Materials:

-

Recombinant human COX-2

-

Recombinant human mPGES-1

-

17-trans-Eicosapentaenoic acid

-

Arachidonic acid (as a positive control)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Glutathione (GSH)

-

Stop solution (e.g., 1 M citric acid)

-

Ethyl acetate (B1210297) for extraction

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing reaction buffer, heme, and GSH.

-

Add recombinant COX-2 and mPGES-1 to the reaction mixture.

-

Initiate the reaction by adding the substrate (17-trans-EPA or arachidonic acid).

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the prostaglandins from the aqueous phase using ethyl acetate.

-

Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample for the presence of 17-trans-PGE3 and other prostaglandins.

Cell-Based Assay for 17-trans PGE3 Production

Objective: To measure the production of 17-trans PGE3 in cultured cells after stimulation.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

17-trans-Eicosapentaenoic acid

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

Phosphate-buffered saline (PBS)

-

Enzyme immunoassay (EIA) kit for PGE3 (note: cross-reactivity with the 17-trans isomer would need to be validated) or LC-MS/MS for specific quantification.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with serum-free medium containing 17-trans-EPA and incubate for a period to allow for its incorporation into cell membranes (e.g., 24 hours).

-

Wash the cells with PBS.

-

Add fresh serum-free medium containing the stimulating agent (e.g., LPS).

-

Incubate for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Analyze the supernatant for 17-trans PGE3 content using a validated EIA or by LC-MS/MS.

Quantitative Analysis by LC-MS/MS

Objective: To specifically detect and quantify 17-trans PGE3 in biological samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation: Extract prostaglandins from the sample matrix (cell culture supernatant, plasma, etc.) using solid-phase extraction (SPE).

-

Chromatographic Separation: Separate the prostaglandin isomers using a suitable C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used.

-

Mass Spectrometric Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific precursor-to-product ion transitions for 17-trans PGE3. A deuterated internal standard of a related prostaglandin should be used for accurate quantification.[6]

Caption: General workflow for the analysis of 17-trans PGE3.

Conclusion

The biosynthesis of 17-trans Prostaglandin E3 represents an intriguing and under-explored area of lipid biochemistry. While its existence is plausible, particularly in the context of diets containing trans fatty acids, its formation, regulation, and biological function remain to be elucidated. The hypothetical pathway and experimental protocols outlined in this technical guide provide a robust framework for researchers to begin to unravel the complexities of this novel prostaglandin isomer. Such studies will not only enhance our fundamental understanding of eicosanoid metabolism but may also provide insights into the biological consequences of consuming dietary trans fats.

References

- 1. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Expression and regulation of prostaglandin E synthase isoforms in human myometrium with labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal pathways involved in the regulation of prostaglandin E synthase-1 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Structural and Functional Nuances of 17-trans Prostaglandin E3 and Prostaglandin E3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3) and Prostaglandin E3 (PGE3), focusing on their chemical structures, known biological activities, and the signaling pathways they modulate. While extensive research has elucidated the roles of PGE3, a significant knowledge gap exists regarding its 17-trans isomer, presenting a compelling area for future investigation.

Structural Elucidation: A Tale of Two Isomers

Prostaglandin E3 and its 17-trans isomer share the same molecular formula (C₂₀H₃₀O₅) and molecular weight (350.5 g/mol ). Both possess the characteristic prostanoic acid skeleton, which includes a five-membered ring. The key distinction lies in the stereochemistry of the double bond within the omega-tail of the molecule.

-

Prostaglandin E3 (PGE3) : The double bond at the 17th carbon position is in the cis (Z) configuration. Its systematic IUPAC name is (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid.

-

17-trans Prostaglandin E3 (17-trans PGE3) : This isomer features a trans (E) configuration at the C17-C18 double bond. Its formal name is 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid[1].

This seemingly subtle difference in geometric isomerization can have profound implications for the molecule's three-dimensional shape, potentially affecting its binding affinity to receptors and, consequently, its biological activity.

Table 1: Chemical and Physical Properties

| Property | Prostaglandin E3 | 17-trans Prostaglandin E3 |

| IUPAC Name | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid[1] |

| CAS Number | 802-31-3 | 210979-33-2[1] |

| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₃₀O₅[1] |

| Molecular Weight | 350.45 g/mol | 350.5 g/mol [1] |

| SMILES | CC/C=C\C--INVALID-LINK--[C@@H]1C/C=C\CCCC(=O)O)O">C@@HO | O=C1--INVALID-LINK----INVALID-LINK--C/C=C/CC">C@@H--INVALID-LINK--C1[1] |

Biosynthesis and Metabolism

Prostaglandin E3 is a product of the cyclooxygenase (COX) pathway, specifically from the metabolism of the omega-3 fatty acid, eicosapentaenoic acid (EPA)[2][3]. The synthesis is initiated by the release of EPA from the cell membrane, which is then converted by COX enzymes (COX-1 and COX-2) into an unstable intermediate, Prostaglandin H3 (PGH3). PGH3 is then further metabolized by prostaglandin E synthases to yield PGE3.

The origin of 17-trans Prostaglandin E3 is less clear. It is theorized to potentially arise from the COX metabolism of dietary trans-fatty acids. The metabolism of trans fatty acids can interfere with the production of endogenous prostaglandins[4][5].

Biological Activity and Signaling Pathways of Prostaglandin E3

Prostaglandin E3 exerts its biological effects by binding to a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4[2]. These receptors are coupled to different intracellular signaling cascades, leading to a diverse range of physiological responses.

-

EP1 Receptor : Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors : These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[6].

-

EP3 Receptor : This receptor is unique as it can couple to multiple G proteins, including Gi, which inhibits adenylyl cyclase and decreases cAMP levels, and Gq, which increases intracellular calcium[7].

The signaling pathways of PGE3 are crucial in various physiological and pathophysiological processes, including inflammation, immune response, and cancer. Notably, PGE3 often exhibits different, and sometimes opposing, effects compared to Prostaglandin E2 (PGE2), which is derived from the omega-6 fatty acid arachidonic acid.

Biological Activity of 17-trans Prostaglandin E3: The Uncharted Territory

To date, there are no published reports on the biological activity of 17-trans Prostaglandin E3[1]. This lack of data prevents a direct comparison with its cis-isomer. The trans-configuration of the C17-C18 double bond could potentially alter its interaction with EP receptors, leading to different or attenuated biological effects. Further research is imperative to characterize the pharmacological profile of this isomer.

Comparative Biological Activities: PGE3 vs. PGE2

To provide a context for the potency of PGE3, the following table summarizes some of the reported comparative biological activities of PGE3 and PGE2.

Table 2: Comparative Biological Activities of PGE3 and PGE2

| Biological Effect | Finding | Reference |

| Anti-proliferative Activity | PGE3 inhibits the proliferation of A549 lung cancer cells, whereas PGE2 slightly stimulates their growth. | [8] |

| Colonic Stem Cell Expansion | PGE2 promotes the growth and proliferation of colonic organoids and increases the number of Lgr5+ stem cells, while PGE3 has a diminished ability to support this expansion. | [9] |

| Glucose-Stimulated Insulin Secretion (GSIS) | PGE3 has only one-tenth of the efficacy of PGE2 in decreasing GSIS. | [10] |

Experimental Protocols

Quantification of Prostaglandins (B1171923) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of prostaglandins in biological samples.

Methodology:

-

Sample Preparation : Biological samples are spiked with a deuterated internal standard (e.g., PGE3-d4). Prostaglandins are then extracted using solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Chromatographic Separation : The extracted and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase, typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile), is used to separate the prostaglandins.

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Prostaglandin Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for its receptor.

Methodology:

-

Membrane Preparation : Cell membranes expressing the prostaglandin receptor of interest (e.g., EP3) are prepared from cultured cells or tissues.

-

Binding Reaction : A fixed concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (PGE3 or 17-trans PGE3).

-

Separation of Bound and Free Ligand : The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification : The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis : The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

Cell proliferation assays are used to assess the effect of prostaglandins on cell growth.

Methodology:

-

Cell Seeding : Cells are seeded in a multi-well plate at a specific density.

-

Treatment : After allowing the cells to adhere, they are treated with various concentrations of the prostaglandin being tested (PGE3 or 17-trans PGE3) or a vehicle control.

-

Incubation : The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Quantification of Proliferation : Cell proliferation can be measured using various methods:

-

Direct Cell Counting : Cells are detached and counted using a hemocytometer or an automated cell counter.

-

Metabolic Assays (e.g., MTT, XTT) : These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.

-

DNA Synthesis Assays (e.g., BrdU incorporation) : These assays measure the incorporation of a labeled nucleoside analog into newly synthesized DNA during the S-phase of the cell cycle.

-

-

Data Analysis : The results are expressed as a percentage of the vehicle-treated control to determine the effect of the prostaglandin on cell proliferation.

Conclusion and Future Directions

Future research should be directed towards:

-

Chemical Synthesis and Characterization : Developing robust synthetic routes for 17-trans PGE3 to enable its biological evaluation.

-

In Vitro Pharmacological Profiling : Conducting comprehensive studies to determine the binding affinity and functional activity of 17-trans PGE3 at all four EP receptor subtypes.

-

Cell-Based Assays : Investigating the effects of 17-trans PGE3 on various cellular processes, such as inflammation, proliferation, and apoptosis, in relevant cell models.

-

In Vivo Studies : Evaluating the physiological and pathophysiological effects of 17-trans PGE3 in animal models.

Elucidating the biological role of 17-trans Prostaglandin E3 will not only enhance our fundamental understanding of prostaglandin biology but may also open new avenues for therapeutic intervention in diseases where eicosanoid signaling is dysregulated.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E3 metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Cyclooxygenase (COX) Metabolism of Trans Fatty Acids to Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans fatty acids (TFAs), primarily known for their association with adverse cardiovascular effects, also interact with crucial enzymatic pathways, including the cyclooxygenase (COX) pathway responsible for prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are lipid mediators involved in a wide array of physiological and pathological processes such as inflammation, pain, and platelet aggregation. Understanding the metabolism of TFAs by COX enzymes is critical for elucidating their full biological impact and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core aspects of TFA metabolism by COX-1 and COX-2, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Data Presentation: Quantitative Analysis of Trans Fatty Acid Interaction with COX Enzymes

The interaction of trans fatty acids with COX enzymes can be characterized by their ability to serve as substrates for prostaglandin synthesis or as inhibitors of the conversion of the natural substrate, arachidonic acid (AA). The following tables summarize the available quantitative data.

| Fatty Acid | COX Isozyme | Concentration (mM) | Effect on Thromboxane B2 (TxB2) Formation | Reference |

| Elaidic Acid | Platelet COX | 0.5, 1.0 | Decreased | Srivastava & Awasthi, 1982[1] |

| Linoelaidic Acid | Platelet COX | 0.25 | Reduced | Srivastava & Awasthi, 1982[1] |

| 0.5, 1.0 | Decreased (lesser extent than linoleic acid) | Srivastava & Awasthi, 1982[1] | ||

| Linoleic Acid (cis) | Platelet COX | 0.25 | Reduced TxB2 formation | Srivastava & Awasthi, 1982[1] |

| 0.5, 1.0 | Increased prostaglandins and thromboxanes | Srivastava & Awasthi, 1982[1] | ||

| Oleic Acid (cis) | Platelet COX | 0.5, 1.0 | Decreased TxB2 formation (not significant) | Srivastava & Awasthi, 1982[1] |

Table 1: Effect of Trans and Cis Fatty Acids on Thromboxane B2 (TxB2) Formation in Human Platelets.

| Compound | COX Isozyme | IC50 (µM) | Notes | Reference |

| Linoleyl Hydroxamic Acid | COX-1 | 60 | Derivative of linoleic acid. | [2] |

| COX-2 | 60 | [2] | ||

| 13-HPODE | COX-1 | 3.1 | Hydroperoxide metabolite of linoleic acid. | [3] |

| COX-2 | 1.5 | [3] | ||

| Linoleic Acid | COX-1 | 170 | Competitive inhibitor. | [3] |

| COX-2 | 94 | More potent inhibitor of COX-2 than COX-1. | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows.

Signaling Pathway of Trans Fatty Acid Metabolism by COX

References

- 1. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Isomer: A Technical Guide to the Potential Biological Functions of 17-trans Prostaglandin E3

For the attention of: Researchers, Scientists, and Drug Development Professionals

Dated: December 11, 2025

Executive Summary

Prostaglandin (B15479496) E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), recognized for its generally anti-inflammatory and anti-proliferative properties, often contrasting with the pro-inflammatory and pro-tumorigenic actions of its omega-6-derived counterpart, Prostaglandin E2 (PGE2). This guide addresses the potential biological functions of a specific, lesser-known isomer, 17-trans Prostaglandin E3 (17-trans PGE3).

Crucially, a thorough review of the scientific literature reveals no published reports on the biological activity of 17-trans PGE3 [1]. It is theoretically considered an isomer of PGE3 that may arise from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids[1]. Consequently, this document serves as a predictive guide, extrapolating the potential functions, signaling pathways, and experimental considerations for 17-trans PGE3 based on the well-documented biology of PGE3 and PGE2. The information presented herein is intended to provide a foundational framework for future research into this uncharacterized molecule.

Introduction: The Prostaglandin E Family

Prostaglandins are potent, locally acting lipid mediators synthesized from 20-carbon essential fatty acids.[2] They regulate a vast array of physiological processes, including inflammation, immunity, cell growth, and vascular function.[2][3] Prostaglandin E2 (PGE2), derived from arachidonic acid (AA), is the most abundant and well-studied prostaglandin in humans, often implicated in promoting inflammation and cancer.[4][5][6] In contrast, Prostaglandin E3 (PGE3), derived from eicosapentaenoic acid (EPA), generally exhibits weaker pro-inflammatory effects and can possess anti-inflammatory and anti-cancer activities.[4][6][7][8]

The structural difference between PGE2 and PGE3 is an additional double bond in the omega-tail of PGE3 (at carbon 17-18). 17-trans PGE3 is a stereoisomer of PGE3, differing in the configuration of this double bond. While seemingly minor, such stereochemical changes can profoundly impact a molecule's interaction with receptors and enzymes, leading to distinct biological activities.

Biosynthesis: A Tale of Two Pathways

The synthesis of PGE3 and its potential isomer, 17-trans PGE3, originates from the dietary intake of omega-3 fatty acids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. Prostanoids and Resolution of Inflammation – Beyond the Lipid-Mediator Class Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E3 metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E3 attenuates macrophage‐associated inflammation and prostate tumour growth by modulating polarization - PMC [pmc.ncbi.nlm.nih.gov]

17-trans Prostaglandin E3: A Technical Guide on its Theoretical Origin and Potential Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3), a putative isomer of the well-characterized Prostaglandin E3 (PGE3). While direct scientific literature on the discovery and biological activity of 17-trans PGE3 is currently unavailable, this document synthesizes information on the biosynthesis of related prostaglandins (B1171923) and the metabolism of trans fatty acids to propose a theoretical framework for its origin and potential physiological relevance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring this novel eicosanoid. We will delve into its hypothetical biosynthesis, potential signaling pathways, and provide detailed, prospective experimental protocols for its synthesis, detection, and characterization.

Introduction: The Enigma of 17-trans Prostaglandin E3

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a myriad of biological processes, including inflammation, pain, fever, and blood pressure regulation. Prostaglandin E3 (PGE3) is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is known for its generally anti-inflammatory and anti-proliferative properties, often contrasting with the pro-inflammatory actions of its omega-6-derived counterpart, Prostaglandin E2 (PGE2).[1][2][3]

17-trans Prostaglandin E3 is a specific isomer of PGE3, distinguished by a trans double bond at the 17th carbon position. Its existence is theorized to arise from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[4] As of the publication of this guide, there are no published reports detailing the specific discovery or biological activity of this compound, making it a frontier molecule in eicosanoid research.[4] This document aims to bridge this knowledge gap by providing a theoretical foundation and a practical guide for future investigation.

Theoretical Origin and Biosynthesis of 17-trans Prostaglandin E3

The biosynthesis of prostaglandins is a well-elucidated enzymatic cascade. The canonical pathway for PGE3 formation begins with the liberation of eicosapentaenoic acid (EPA) from the cell membrane by phospholipase A2. EPA is then converted to the unstable intermediate Prostaglandin H3 (PGH3) by the action of cyclooxygenase (COX-1 or COX-2) enzymes. Finally, PGH3 is isomerized to PGE3 by prostaglandin E synthase.[1][3]

The theoretical origin of 17-trans PGE3 lies in the dietary intake and subsequent metabolism of trans fatty acids. These fats, primarily formed during the industrial hydrogenation of vegetable oils, can be incorporated into cell membranes.[5][6][7] It is hypothesized that a trans isomer of EPA, specifically 17-trans-eicosapentaenoic acid, could serve as a substrate for the COX enzymes, leading to the formation of 17-trans-PGH3 and subsequently 17-trans PGE3.

Below is a diagram illustrating the proposed biosynthetic pathway of 17-trans Prostaglandin E3.

Potential Biological Activity and Signaling Pathways

The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors. For PGE3, these are the E-prostanoid (EP) receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4. The downstream signaling from these receptors can lead to a variety of cellular responses.

Given the structural similarity to PGE3, it is plausible that 17-trans PGE3 would also interact with the EP receptors. However, the presence of a trans double bond could significantly alter its binding affinity and efficacy, potentially leading to agonistic, partial agonistic, or even antagonistic activity. For instance, studies on trans isomers of eicosapentaenoic acid have shown altered effects on platelet aggregation and arachidonic acid metabolism compared to the cis-isomer, suggesting that the trans configuration can indeed modulate biological activity.[8]

The signaling pathways activated by EP receptors are diverse and cell-type specific. A simplified overview is presented below.

Prospective Experimental Protocols

To elucidate the existence and function of 17-trans PGE3, a systematic experimental approach is required. The following protocols are proposed as a starting point for investigation.

Protocol 1: In Vitro Synthesis and Characterization of 17-trans PGE3

Objective: To synthesize and purify 17-trans PGE3 for use as an analytical standard and for biological assays.

Methodology:

-

Precursor Synthesis: Synthesize or procure 17-trans-eicosapentaenoic acid.

-

Enzymatic Conversion:

-

Incubate 17-trans-EPA with purified ovine or human recombinant COX-2 enzyme to produce 17-trans-PGH3.

-

Follow with the addition of a prostaglandin E synthase to convert 17-trans-PGH3 to 17-trans-PGE3.

-

-

Purification:

-

Extract the lipid products from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.

-

Perform reversed-phase high-performance liquid chromatography (RP-HPLC) to separate 17-trans-PGE3 from other reaction products.

-

-

Characterization:

-

Confirm the structure of the purified compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Protocol 2: Analysis and Quantification of 17-trans PGE3 in Biological Samples

Objective: To develop a sensitive and specific method for the detection and quantification of 17-trans PGE3 in biological matrices such as plasma, urine, and cell culture supernatants.

Methodology:

-

Sample Preparation:

-

Spike samples with a deuterated internal standard of 17-trans PGE3 (to be synthesized).

-

Perform solid-phase extraction to isolate the prostaglandin fraction.

-

-

LC-MS/MS Analysis:

-

Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Employ a C18 column for chromatographic separation.

-

Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).

-

Develop a multiple reaction monitoring (MRM) method based on the predicted fragmentation pattern of 17-trans PGE3.

-

Table 1: Hypothetical LC-MS/MS Parameters for 17-trans PGE3 Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation from other PGE isomers |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 349.2 (predicted for [M-H]-) |

| Product Ions (m/z) | To be determined by infusion of standard |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 ms |

Protocol 3: In Vitro Assessment of Biological Activity

Objective: To determine the biological effects of 17-trans PGE3 on cellular processes such as inflammation and proliferation.

Methodology:

-

Cell Culture: Use relevant cell lines, such as human macrophages (for inflammation studies) or cancer cell lines (for proliferation assays).

-

Inflammation Assay:

-

Treat macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Co-treat with varying concentrations of 17-trans PGE3, PGE3, and PGE2.

-

Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.

-

-

Proliferation Assay:

-

Culture cancer cells in the presence of varying concentrations of 17-trans PGE3, PGE3, and PGE2.

-

Assess cell viability and proliferation using assays such as MTT or BrdU incorporation.

-

-

Receptor Binding Assay:

-

Perform competitive binding assays using cell lines expressing individual EP receptor subtypes to determine the binding affinity of 17-trans PGE3.

-

Below is a workflow diagram for the in vitro assessment of 17-trans PGE3.

Data Presentation

Quantitative data is essential for comparing the properties of 17-trans PGE3 to other prostaglandins. The following table provides a template for presenting such data.

Table 2: Comparative Receptor Binding Affinities (Hypothetical)

| Prostaglandin | EP1 Receptor (Ki, nM) | EP2 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | EP4 Receptor (Ki, nM) |

| PGE2 | Known Value | Known Value | Known Value | Known Value |

| PGE3 | Known Value | Known Value | Known Value | Known Value |

| 17-trans PGE3 | To be determined | To be determined | To be determined | To be determined |

Conclusion and Future Directions

17-trans Prostaglandin E3 represents an unexplored area within the field of eicosanoid research. While its existence and biological function remain to be experimentally validated, the theoretical basis for its formation from dietary trans fatty acids is plausible. The experimental protocols outlined in this guide provide a roadmap for the synthesis, detection, and characterization of this novel molecule.

Future research should focus on:

-

Confirming the in vivo existence of 17-trans PGE3 in individuals consuming diets high in trans fatty acids.

-

Elucidating its full pharmacological profile , including its binding affinities for all EP receptor subtypes and its downstream signaling effects.

-

Investigating its role in pathophysiological processes , such as inflammation, cardiovascular disease, and cancer.

The study of 17-trans PGE3 may not only reveal a new bioactive lipid mediator but could also provide further insights into the complex and often detrimental health effects of dietary trans fats. This technical guide serves as a call to action for the scientific community to explore this promising new frontier in lipid research.

References

- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Effects of three trans isomers of eicosapentaenoic acid on rat platelet aggregation and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 17-trans Prostaglandin E3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3). The information herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this prostaglandin isomer. This document details its solubility in various solvents, stability under different conditions, and outlines experimental protocols for analysis.

Core Concepts: Solubility and Stability

1. Solubility of 17-trans Prostaglandin E3

The solubility of 17-trans Prostaglandin E3, a critical parameter for its formulation and delivery, has been determined in a range of common laboratory solvents. Generally, it exhibits high solubility in organic solvents and limited but significant solubility in aqueous buffers.

Table 1: Solubility of 17-trans Prostaglandin E3

| Solvent | Solubility |

| Dimethylformamide (DMF) | >100 mg/ml[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/ml[1] |

| Ethanol | >100 mg/ml[1] |

| Phosphate Buffered Saline (PBS), pH 7.2 | >5 mg/ml[1] |

Data sourced from Cayman Chemical product information sheet.

2. Stability of 17-trans Prostaglandin E3

The stability of 17-trans PGE3 is a crucial factor for its storage, handling, and therapeutic efficacy. While specific kinetic studies on the 17-trans isomer are not extensively available in published literature, general stability information and data from structurally similar E-series prostaglandins (B1171923) provide valuable insights.

Table 2: Stability Profile of 17-trans Prostaglandin E3 and Related E-Series Prostaglandins

| Condition | Observation for 17-trans PGE3 | Inferred Degradation Profile (from PGE1 & PGE2 studies) |

| Storage Temperature | Stable for ≥ 2 years at -20°C in a methyl acetate (B1210297) solution.[1] | E-series prostaglandins are generally unstable at room temperature and in aqueous solutions.[2] |

| pH | Data not available. | Degradation is pH-dependent.[2] Under acidic conditions (pH ≤ 3), PGEs dehydrate to form Prostaglandin A (PGA) and subsequently isomerize to Prostaglandin B (PGB).[2] Under basic conditions (pH ≥ 10), PGEs also degrade to PGA and PGB.[2] |

| Degradation Products | Not explicitly reported. | The primary degradation products of PGEs are PGA and PGB compounds.[2] Epimerization at C-15 and isomerization at C-8 can also occur under certain conditions.[2] |

| Half-life | Data not available. | The degradation rate of PGEs is first-order with respect to hydrogen and hydroxide (B78521) ion concentrations.[2] |

Signaling Pathway

Prostaglandin E3, including its isomers, exerts its biological effects by interacting with specific G-protein coupled receptors known as EP receptors. This interaction triggers downstream intracellular signaling cascades that modulate various physiological processes.

Caption: Signaling pathway of 17-trans Prostaglandin E3.

Experimental Protocols

1. Protocol for Determination of Solubility

This protocol outlines a general procedure for determining the solubility of 17-trans PGE3 in a given solvent.

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of 17-trans PGE3 (e.g., 1 mg) into a clean, dry glass vial.

-

Add a precise volume of the desired solvent (e.g., 100 µL of ethanol) to achieve a high concentration stock solution.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.

-

-

Equilibration:

-

For each concentration, add an excess of 17-trans PGE3 to a vial containing a known volume of the solvent.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 17-trans PGE3 in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

-

Calculation:

-

Calculate the solubility as the concentration of 17-trans PGE3 in the saturated supernatant, taking into account the dilution factor.

-

2. Protocol for Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method for assessing the stability of 17-trans PGE3 and separating it from its potential degradation products.

Caption: Experimental workflow for stability testing of 17-trans PGE3.

Methodology:

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for prostaglandin analysis.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation between 17-trans PGE3 and its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection: UV detection at an appropriate wavelength (e.g., ~210 nm) or Mass Spectrometric detection for higher sensitivity and specificity.

-

-

Forced Degradation Study:

-

Prepare solutions of 17-trans PGE3 in appropriate solvents or buffers.

-

Expose the solutions to various stress conditions:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 80°C).

-

Photolytic: Exposure to UV light.

-

-

Take samples at various time points, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

-

Analysis:

-

Inject the stressed samples, along with an unstressed control, into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (17-trans PGE3).

-

-

Validation of the Method:

-

The stability-indicating method should be validated according to ICH guidelines, including specificity (peak purity analysis of the parent peak in the presence of degradation products), linearity, accuracy, precision, and robustness.

-

Conclusion

This technical guide provides essential information on the solubility and stability of 17-trans Prostaglandin E3 for researchers and drug development professionals. The provided data and protocols serve as a foundation for further investigation and formulation development of this prostaglandin isomer. Due to the limited specific stability data for the 17-trans isomer, it is recommended that researchers conduct their own detailed stability studies under conditions relevant to their specific applications.

References

- 1. Separation and quantification of PGE3 following derivatization with panacyl bromide by high pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Pathways for the Synthesis of 17-trans Prostaglandin E3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E3 (PGE3) is a member of the eicosanoid family of signaling molecules derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The trans isomer, 17-trans PGE3, is a potential metabolite that could theoretically arise from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids[1]. While there is a lack of published reports on the specific biological activity of 17-trans PGE3, understanding its potential synthetic routes is of interest for researchers investigating the metabolism and physiological effects of trans-fatty acids and for the synthesis of analytical standards[1][2][3]. This technical guide outlines the theoretical biosynthetic and chemical pathways for the synthesis of 17-trans PGE3, based on established principles of prostaglandin biosynthesis and chemical synthesis.

Biosynthetic Pathway

The biosynthesis of 3-series prostaglandins (B1171923), including PGE3, originates from eicosapentaenoic acid (EPA)[4][5]. The theoretical pathway for 17-trans PGE3 would likely involve the enzymatic processing of a trans isomer of EPA.

The proposed biosynthetic pathway for 17-trans PGE3 is as follows:

-

Formation of 17-trans Eicosapentaenoic Acid: The initial step would require the presence of a trans isomer of EPA, specifically one with a trans double bond at the 17-position. This could potentially arise from the metabolism of dietary trans-fatty acids.

-

Oxygenation by Cyclooxygenase (COX): The 17-trans EPA would then serve as a substrate for cyclooxygenase (COX-1 or COX-2) enzymes. COX enzymes catalyze the addition of two molecules of oxygen to form an unstable intermediate, prostaglandin G3 (PGG3) with a trans bond at the 17-position.

-

Peroxidase Reduction: The same COX enzyme then reduces the hydroperoxy group of 17-trans PGG3 to a hydroxyl group, yielding 17-trans prostaglandin H3 (PGH3).

-

Isomerization by PGE Synthase (PGES): Finally, 17-trans PGH3 is isomerized to 17-trans PGE3 by the action of a specific prostaglandin E synthase (PGES). There are several isoforms of PGES, including microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES).

Quantitative Data from Analogous Biosynthetic Pathways

Direct quantitative data for the enzymatic synthesis of 17-trans PGE3 is not available in the literature. However, data from the biosynthesis of natural PGE3 and related prostaglandins can provide an estimate of enzyme efficiency.

| Enzyme | Substrate | Product | Reported Activity/Efficiency | Reference |

| Cyclooxygenase (COX) | EPA | PGH3 | EPA is a poorer substrate for COX compared to arachidonic acid. | [4] |

| Microsomal PGES-1 | PGH3 | PGE3 | Less active with PGH3 compared to PGH2. | [4] |

| Prostacyclin Synthase | PGH3 | PGI3 | Similar activity with PGH3 and PGH2. | [4] |

| Thromboxane Synthase | PGH3 | TXA3 | Similar activity with PGH3 and PGH2. | [4] |

Experimental Protocols for Key Biosynthetic Steps (Hypothetical)

A detailed experimental protocol for the enzymatic synthesis of 17-trans PGE3 has not been published. The following is a hypothetical protocol based on general methods for in vitro prostaglandin biosynthesis.

In Vitro Enzymatic Conversion of 17-trans EPA to 17-trans PGE3

-

Preparation of Enzyme Source:

-

Microsomes from ram seminal vesicles or other tissues rich in COX and PGES can be used as the enzyme source.

-

Alternatively, purified recombinant COX and PGES enzymes can be utilized for a more defined system.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing the enzyme source.

-

Add co-factors such as glutathione (B108866) for PGES activity and hematin (B1673048) for COX activity.

-

Initiate the reaction by adding the substrate, 17-trans eicosapentaenoic acid, dissolved in a suitable solvent like ethanol.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 10-30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a quenching solution (e.g., citric acid to lower the pH).

-

Extract the prostaglandins from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

-

Purification and Analysis:

-

The extracted products can be purified using techniques like high-performance liquid chromatography (HPLC).

-

Identification and quantification of 17-trans PGE3 can be performed using mass spectrometry (MS) and comparison to a synthetic standard.

-

Chemical Synthesis Pathway

The chemical synthesis of prostaglandins is a complex, multi-step process. The Corey synthesis, a landmark in organic chemistry, provides a general and versatile strategy that can be adapted for the synthesis of various prostaglandins, including a theoretical pathway for 17-trans PGE3.

The key features of a Corey-type synthesis for 17-trans PGE3 would involve the stereocontrolled construction of the cyclopentane (B165970) core and the subsequent introduction of the two side chains.

Proposed Chemical Synthesis Workflow:

Key Steps in the Theoretical Chemical Synthesis:

-

Synthesis of the Corey Lactone: The synthesis would likely begin with the preparation of a suitable Corey lactone intermediate. This bicyclic lactone contains the necessary stereochemistry for the cyclopentane ring of the prostaglandin.

-

Introduction of the α-chain: The lactone is opened, and the upper side chain (α-chain) is introduced, typically via a Wittig or Horner-Wadsworth-Emmons reaction to establish the Z-geometry of the C5-C6 double bond.

-

Introduction of the ω-chain: The lower side chain (ω-chain) containing the trans double bond at the 17-position would be introduced. This would likely involve a Wittig-type reaction with a custom-synthesized phosphonium (B103445) ylide or phosphonate (B1237965) ester that already contains the C17-C18 trans double bond. The stereochemistry at C15 is a critical step and can be controlled using chiral reducing agents.

-

Deprotection: Finally, all protecting groups are removed to yield the target molecule, 17-trans PGE3.

Quantitative Data from Analogous Chemical Syntheses

While specific yields for a 17-trans PGE3 synthesis are not available, the yields for individual steps in the synthesis of other prostaglandins are well-documented and can serve as a benchmark.

| Reaction Type | Purpose | Typical Yields | Reference |

| Wittig Reaction | Introduction of side chains | 60-90% | General Organic Chemistry Principles |

| Horner-Wadsworth-Emmons Reaction | Introduction of side chains | 70-95% | General Organic Chemistry Principles |

| Stereoselective Ketone Reduction | Setting the C15 hydroxyl stereocenter | 80-99% ee | Asymmetric Synthesis Methodologies |

| Deprotection (e.g., silyl (B83357) ethers) | Removal of protecting groups | >90% | Protective Group Chemistry |

Experimental Protocols for Key Chemical Synthesis Steps (Illustrative)

The following are illustrative protocols for key reactions in a hypothetical synthesis of 17-trans PGE3, based on general procedures for prostaglandin synthesis[6][7].

Illustrative Protocol for a Horner-Wadsworth-Emmons Reaction (ω-chain introduction)

-

Preparation of the Phosphonate Reagent: A phosphonate ester containing the 17-trans ω-chain would need to be synthesized first.

-

Deprotonation of the Phosphonate: The phosphonate ester is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78°C). A strong base, such as n-butyllithium or sodium hydride, is added to generate the carbanion.

-

Reaction with the Aldehyde: A solution of the prostaglandin intermediate containing the aldehyde on the cyclopentane core is added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

The synthesis of 17-trans PGE3, while not explicitly detailed in the current scientific literature, can be approached through both biosynthetic and chemical pathways based on well-established principles. The biosynthetic route relies on the enzymatic machinery that produces natural prostaglandins, starting from a hypothetical 17-trans EPA precursor. The chemical synthesis would likely follow a convergent strategy, such as the Corey synthesis, allowing for the stereocontrolled construction of the molecule. The information provided in this guide serves as a foundational resource for researchers aiming to synthesize and study this particular prostaglandin isomer. Further research is needed to validate these theoretical pathways and to elucidate the potential biological role of 17-trans PGE3.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 17-trans Prostaglandin F3? - Biochemicals - CAT N°: 16995 [bertin-bioreagent.com]

- 3. biocompare.com [biocompare.com]

- 4. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 17-trans Prostaglandin E3

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3), an isomer of Prostaglandin E3 (PGE3). It is intended for researchers, scientists, and professionals in drug development. This document details the compound's physicochemical characteristics, storage, and stability. While specific biological activities of 17-trans PGE3 are not extensively documented, this guide presents a generalized signaling pathway for E-series prostaglandins (B1171923). Furthermore, it outlines detailed experimental protocols for the extraction and analysis of prostaglandins using modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physical and Chemical Properties

17-trans PGE3 is an isomer of PGE3, which could theoretically be produced from the cyclooxygenase (COX) metabolism of dietary trans-fatty acids.[1][2] Its core structure consists of a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. The key distinguishing feature is the trans configuration of the double bond at the 17th carbon position.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 17-trans PGE3.

| Property | Value | Source(s) |

| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [1][2] |

| Synonyms | 17-trans PGE3 | [1][2][3] |

| CAS Number | 210979-33-2 | [1][2][3] |

| Molecular Formula | C20H30O5 | [1][2][4][5] |

| Formula Weight | 350.5 g/mol | [1][2][4][5] |

| Purity | ≥98% | [1][2][5] |

| Formulation | A solution in methyl acetate | [1][2][5] |

| Storage Temperature | -20°C | [1][2][4] |

| Stability | ≥ 2 years (at -20°C) | [1] |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK--C/C=C/CC">C@@H--INVALID-LINK--C1 | [1][2] |

| InChI Key | CBOMORHDRONZRN-YYFRSVFISA-N | [1][2] |

Solubility Data

| Solvent | Solubility | Source(s) |

| DMF | >100 mg/ml | [1][2] |

| DMSO | >100 mg/ml | [1][2] |

| Ethanol | >100 mg/ml | [1][2] |

| PBS (pH 7.2) | >5 mg/ml | [1][2] |

Biological Activity and Signaling Pathways

As of current literature, there are limited published reports on the specific biological activity of 17-trans PGE3.[1][2] One source suggests that it stimulates Nurr1-dependent transcriptional activity, indicating potential roles in conditions associated with this nuclear receptor, such as cancer and autoimmune diseases.[3]

Prostaglandins of the E series typically exert their effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[6] The binding affinities and potencies of PGE3 for these receptors have been shown to differ from those of PGE2.[6] While the specific receptor interactions for 17-trans PGE3 have not been characterized, a generalized signaling pathway for PGEs is presented below. This diagram illustrates the downstream effects following receptor activation, which can include modulation of adenylyl cyclase activity (leading to changes in cAMP levels) or activation of phospholipase C (resulting in increased intracellular calcium).[7]

Experimental Protocols

The analysis of prostaglandins like 17-trans PGE3 from biological matrices is challenging due to their low abundance and chemical instability.[8] The most common and robust methods for quantification are based on mass spectrometry, particularly LC-MS/MS, which offers high sensitivity and specificity.[8][9]

Protocol for Prostaglandin Extraction from Cell Culture Supernatants

This protocol is adapted from established methods for prostaglandin quantification.[10]

Materials:

-

Cell culture supernatant

-

Deuterated internal standard (e.g., PGE2-d4)

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol

-

Ethyl acetate

-

0.1% Formic acid in water

-

Nitrogen gas supply

Procedure:

-

Sample Collection: Collect cell culture supernatant from the experimental plates.

-

Internal Standard Spiking: Add a known amount of deuterated internal standard to the supernatant. This is crucial for accurate quantification by correcting for sample loss during extraction and for variations in instrument response.[11]

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of 0.1% formic acid in water.

-

-

Sample Loading: Load the spiked supernatant onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 5 mL of 0.1% formic acid in water to remove hydrophilic impurities.

-

Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.

-

-

Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This is a general LC-MS/MS method that can be optimized for 17-trans PGE3.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Flow Rate: 0.2-0.4 mL/min

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes. For example, from 10% B to 80% B over 10-15 minutes.[11]

-

Injection Volume: 5-20 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

For quantitative analysis, specific precursor-to-product ion transitions must be determined for 17-trans PGE3 and the internal standard. For the related compound PGE3, a transition of m/z 349 -> 269 has been used.[13] The precursor ion for 17-trans PGE3 would be [M-H]⁻ at m/z 349.2. Product ions would need to be determined by infusing a standard and performing product ion scans.

-

For a deuterated internal standard like PGE2-d4, the transition is m/z 355.2 -> 275.5.[12]

-

-

Optimization: Parameters such as declustering potential, collision energy, and entrance potential should be optimized for each analyte to maximize signal intensity.[12]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 17-trans PGE3 from biological samples using LC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 17-trans Prostaglandin E3 | CAS 210979-33-2 | Cayman Chemical | Biomol.de [biomol.com]

- 3. targetmol.com [targetmol.com]

- 4. labsolu.ca [labsolu.ca]

- 5. biocompare.com [biocompare.com]

- 6. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

17-trans Prostaglandin E3: A Technical Overview for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 17-trans Prostaglandin (B15479496) E3 (17-trans PGE3), a distinct isomer of Prostaglandin E3. While specific research on this particular isomer is limited, this document compiles the available data and extrapolates potential biological activities and experimental methodologies based on closely related prostaglandin analogs.

Core Quantitative Data

The fundamental physicochemical properties of 17-trans Prostaglandin E3 are summarized below, providing a baseline for experimental design and analysis.

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₃₀O₅ | [1][2][3][4][5][6] |

| Molecular Weight | 350.5 g/mol | [1][2][3][4][5][6] |

| Formal Name | 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E,17E-trien-1-oic acid | [2][4] |

| CAS Number | 210979-33-2 | [2][4][5] |

| Purity | ≥98% | [2][5] |

| Formulation | A solution in methyl acetate | [2][4][5] |

| Solubility (DMF) | >100 mg/ml | [2][4][5] |

| Solubility (DMSO) | >100 mg/ml | [2][4][5] |

| Solubility (Ethanol) | >100 mg/ml | [2][4][5] |

| Solubility (PBS, pH 7.2) | >5 mg/ml | [2][4][5] |

Biological Context and Potential Signaling Pathways

Direct experimental evidence for the biological activity of 17-trans Prostaglandin E3 is not extensively published.[2][5] However, its structural similarity to other prostaglandins (B1171923), particularly Prostaglandin E3 (PGE3), allows for informed hypotheses regarding its potential roles and mechanisms of action.

One patent suggests that prostaglandin analogs, including 17-trans PGE3, can stimulate Nurr1-dependent transcriptional activity.[7] Nurr1 is an orphan nuclear receptor crucial for the development and maintenance of dopaminergic neurons.[2][3] Other prostaglandins, such as PGE1 and its metabolite PGA1, have been shown to directly bind to the ligand-binding domain of Nurr1, thereby activating its transcriptional function.[2][3][8] This interaction is associated with neuroprotective effects.[2][3] Similarly, PGA2 has been demonstrated to interact with Nurr1 and ameliorate behavioral deficits in a Parkinson's disease model.[9]

Given this precedent, a plausible signaling pathway for 17-trans PGE3 could involve its interaction with Nurr1, leading to the transcription of target genes involved in neuronal health and function.

Furthermore, as an isomer of PGE3, 17-trans PGE3 may interact with the known receptors for E-type prostaglandins (EP receptors). PGE3 itself is known to exert anti-inflammatory and anti-proliferative effects through these G-protein coupled receptors.[1][10] The downstream signaling of EP receptors can involve modulation of adenylyl cyclase and phospholipase C activity, impacting intracellular levels of cAMP and Ca²⁺, respectively.

Experimental Protocols

General Protocol for Prostaglandin Extraction and Analysis by LC-MS/MS

This protocol is a generalized procedure for the quantification of prostaglandins from biological samples and can be adapted for 17-trans PGE3.

1. Sample Preparation:

-

Collect biological samples (e.g., plasma, tissue homogenate, cell culture supernatant).

-

To quantify prostaglandins accurately, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., PGE3-d4) at the beginning of the extraction process.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., formic acid).

-

Load the acidified sample onto the conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the prostaglandins from the cartridge with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

3. Eluate Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol with formic acid (Solvent B).

-

Detect and quantify the target prostaglandin using multiple reaction monitoring (MRM) in negative ion mode. The MRM transitions would need to be optimized for 17-trans PGE3.

Concluding Remarks